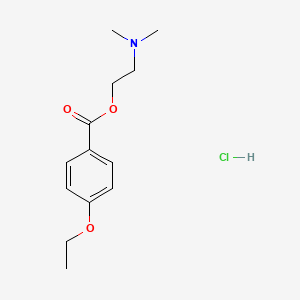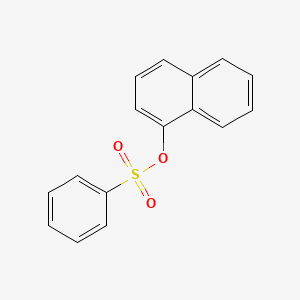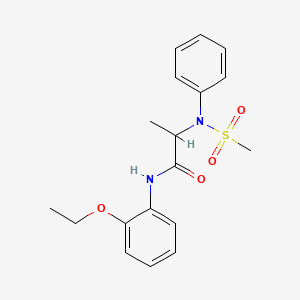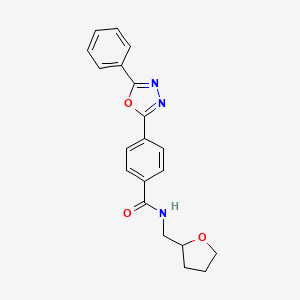![molecular formula C15H15ClN4O2 B3973327 4,4'-[(3-chlorophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973327.png)
4,4'-[(3-chlorophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
Descripción general
Descripción
4,4’-[(3-chlorophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is a compound belonging to the class of bis(pyrazolyl)methanes. These compounds are characterized by the presence of two pyrazole rings connected by a methylene bridge. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
4,4’-[(3-chlorophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) has several scientific research applications, including:
Chemistry: Used as a chelating agent and in the synthesis of other heterocyclic compounds.
Biology: Exhibits potential as an antioxidant and cytotoxic agent against certain cancer cell lines.
Industry: Applied in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
Direcciones Futuras
The compound has shown potential in various fields, including the food industry and drug development . Future research could focus on exploring its potential uses in these and other areas. Further studies could also aim to fully understand its mechanism of action and to optimize its synthesis process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(3-chlorophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) typically involves a one-pot pseudo three-component reaction. This reaction includes two equivalents of 3-methyl-1H-pyrazol-5-ol and one equivalent of an aldehyde, in this case, 3-chlorobenzaldehyde. The reaction is catalyzed by sodium acetate and carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of heterogeneous catalytic materials, such as copper chromite nanoparticles. These catalysts offer advantages like excellent yields, simple procedures, and mild conditions. The catalyst can be reused multiple times without significant loss of activity .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(3-chlorophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and purity of the products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole rings .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-[(arylmethylene)bis(3-methyl-1H-pyrazol-5-ols)]: These compounds share a similar structure but differ in the aryl group attached to the methylene bridge.
1-(4-chlorophenyl)-4-[(3,4-dichlorophenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol: Another pyrazole derivative with different substituents on the pyrazole rings.
Uniqueness
4,4’-[(3-chlorophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-[(3-chlorophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-7-11(14(21)19-17-7)13(9-4-3-5-10(16)6-9)12-8(2)18-20-15(12)22/h3-6,13H,1-2H3,(H2,17,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTVVISIPHGCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)Cl)C3=C(NNC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,2-dimethylpropanoyl)-4-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperazine](/img/structure/B3973249.png)
![4-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3973252.png)
![2-{4-[1-(3-fluorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3973271.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3973279.png)
![N-benzyl-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B3973287.png)
![(1R,2R)-1-[4-(2-fluorophenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3973291.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(3-methyl-2-butenoyl)-3-piperidinyl]propanamide](/img/structure/B3973292.png)

![5-[(2-propan-2-ylimidazol-1-yl)methyl]-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3973306.png)



![1-ethyl-4-[1-(4-ethylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973333.png)

